(1S)-3,3-Difluorocyclohexan-1-amine

Description

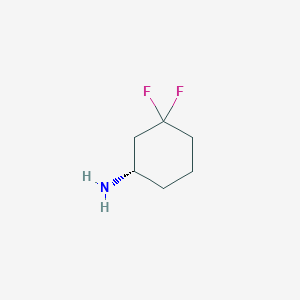

Structure

3D Structure

Properties

IUPAC Name |

(1S)-3,3-difluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQNIUDWPOLHBT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC(C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301241 | |

| Record name | (1S)-3,3-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202174-18-2 | |

| Record name | (1S)-3,3-Difluorocyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202174-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-3,3-Difluorocyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1s 3,3 Difluorocyclohexan 1 Amine

Reactivity of the Primary Amine Functionality in the Context of Geminal Fluorination

The primary amine group of (1S)-3,3-Difluorocyclohexan-1-amine is a key site for a variety of chemical transformations. Its nucleophilicity and basicity are modulated by the electron-withdrawing nature of the adjacent difluoromethyl group.

Alkylation and Acylation Reactions

Primary amines are well-known to undergo alkylation and acylation reactions. msu.edumsu.edu In the case of this compound, these reactions proceed at the nitrogen atom.

Alkylation: Reaction with alkyl halides introduces an alkyl group onto the amine. msu.edumsu.edu The rate and extent of alkylation can be influenced by the steric bulk of the alkylating agent and the reaction conditions. Multiple alkylations can occur, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides yields the corresponding amides. This reaction is typically robust and high-yielding.

The geminal difluoro group, being electron-withdrawing, is expected to decrease the nucleophilicity of the primary amine to some extent compared to its non-fluorinated counterpart. However, the amine remains sufficiently nucleophilic to participate effectively in these fundamental transformations.

Formation of Imines and Schiff Bases

The reaction of primary amines with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.orgnih.govmasterorganicchemistry.comwjpsonline.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnih.gov The reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com

For this compound, the formation of imines proceeds as expected. The general mechanism involves:

Nucleophilic attack of the amine on the carbonyl carbon. youtube.com

Proton transfer to form a carbinolamine intermediate. wjpsonline.comyoutube.com

Protonation of the hydroxyl group. youtube.com

Elimination of water to form an iminium ion. youtube.com

Deprotonation to yield the final imine product. youtube.com

The stability of the resulting imine can be influenced by the nature of the carbonyl compound used. Imines derived from aromatic aldehydes are often more stable than those from aliphatic aldehydes. masterorganicchemistry.com

Mannich-Type Reactions and Related Condensations

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.org The primary amine, this compound, can participate in such reactions. The initial step is the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgorgsyn.org This electrophilic iminium ion then reacts with the enol form of the second carbonyl compound to furnish a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

The general steps are:

Formation of an iminium ion from the primary amine and formaldehyde. wikipedia.org

Enolization of the active hydrogen-containing compound.

Nucleophilic attack of the enol on the iminium ion.

The use of pre-formed iminium salts, or Mannich reagents, can improve the efficiency and control of the reaction. orgsyn.org The stereochemical outcome of Mannich reactions can be influenced by the use of chiral catalysts or auxiliaries.

Influence of Vicinal and Geminal Fluorine Atoms on Cyclohexane (B81311) Ring Reactivity

The presence of fluorine atoms on the cyclohexane ring significantly alters its electronic properties and can influence the reactivity of the entire molecule. The two fluorine atoms at the 3-position are geminal, meaning they are attached to the same carbon atom. Their relationship to the amine at the 1-position is vicinal, as they are on adjacent carbons.

The strong electron-withdrawing inductive effect of the fluorine atoms decreases the electron density of the cyclohexane ring. This effect is most pronounced in the vicinity of the C-F bonds. Consequently, the acidity of the protons on the carbons adjacent to the difluorinated carbon may be slightly increased.

Furthermore, the C-F bond is the strongest single bond in organic chemistry, making the difluorinated position itself highly resistant to many chemical transformations. The boiling points of alkyl halides generally decrease in the order RI > RBr > RCl > RF, a trend influenced by the decreasing size and mass of the halogen atom and the corresponding decrease in van der Waals forces. ncert.nic.in

Mechanistic Studies of Transformations Involving this compound

Understanding the mechanisms of reactions involving this fluorinated amine is crucial for predicting and controlling the outcomes of synthetic transformations.

Reductive Deamination Pathways and Stereochemical Implications

Reductive amination is a powerful method for the formation of amines. masterorganicchemistry.com It involves the initial formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

While direct reductive deamination (the removal of the amine group) is less common, understanding the stereochemical implications of reactions at the amine center is critical. In reactions where the C-N bond is cleaved and reformed, or where new stereocenters are generated, the stereochemistry of the starting material, this compound, can direct the stereochemical outcome of the product.

For instance, in a hypothetical reductive amination sequence where the amine is first converted to an imine and then reduced, the approach of the hydride reagent to the imine double bond will determine the stereochemistry at the nitrogen-bearing carbon. If the original stereocenter at C-1 is retained throughout the reaction sequence, the stereochemical integrity of the molecule is preserved. However, if the C-N bond is cleaved, racemization or inversion of configuration at C-1 could occur, depending on the specific reaction mechanism.

Reaction Mechanism Elucidation via Isotopic Labeling and Kinetic Studies

A diligent search of scientific databases and research publications has yielded no specific studies that employ isotopic labeling or detailed kinetic analysis to elucidate the reaction mechanisms of this compound. Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. For instance, substituting specific hydrogen atoms with deuterium (B1214612) (a heavier isotope of hydrogen) can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction, an observation known as a kinetic isotope effect.

Similarly, kinetic studies, which measure the rate of a chemical reaction under various conditions (e.g., concentration, temperature), are fundamental to understanding reaction pathways. Such studies can help determine the order of a reaction, the activation energy, and the nature of the transition state.

At present, no such data has been published for this compound. Research on related, yet distinct, cyclic amines and fluorinated compounds does exist, but these findings cannot be directly extrapolated to the specific stereoisomer and substitution pattern of the target compound.

Catalytic Reaction Mechanisms

In the realm of catalysis, primary amines are known to participate in a variety of transformations, acting as organocatalysts or ligands for metal catalysts. However, there is no available research detailing the specific catalytic applications or the mechanisms of catalysis involving this compound.

The investigation of catalytic mechanisms often involves a combination of experimental techniques, including kinetic studies, in-situ spectroscopy, and computational modeling, to identify catalytic intermediates and transition states. For example, in amine-catalyzed reactions, the formation of iminium or enamine intermediates is a common mechanistic feature. The specific influence of the gem-difluoro group at the 3-position of the cyclohexyl ring on the stability and reactivity of such intermediates would be a key area of investigation.

The absence of such studies for this compound means that any discussion of its catalytic cycle, the role of the catalyst in lowering the activation energy, or its potential for asymmetric induction would be purely speculative.

Stereochemical Analysis and Conformational Preferences of 1s 3,3 Difluorocyclohexan 1 Amine

Principles of Conformational Analysis in Fluorinated Cyclohexane (B81311) Systems

The conformational landscape of (1S)-3,3-Difluorocyclohexan-1-amine is primarily dictated by the principles governing fluorinated cyclohexane systems. These principles include the dynamics of chair-chair interconversion, the stereoelectronic effects of the geminal fluorine atoms, and the steric strain arising from 1,3-diaxial interactions.

Chair-Chair Interconversion Dynamics

Like its parent cyclohexane, this compound exists in a dynamic equilibrium between two chair conformations. In this process, axial and equatorial substituents interchange their positions. For this compound, the two chair conformers are not of equal energy due to the different steric and electronic environments of the amino group in the axial and equatorial positions. The fluorine atoms at the C3 position remain in one axial and one equatorial position during this interconversion. The energy barrier for this ring flip is influenced by the substituents, with fluorine atoms generally having a smaller impact than larger groups.

Stereoelectronic Effects of Geminal Fluorine Atoms on Cyclohexane Conformation

The two fluorine atoms on the same carbon atom (geminal difluoro group) at the C3 position introduce significant stereoelectronic effects that influence the conformation of the cyclohexane ring. One of the key effects is the gauche effect, where the C-F bonds tend to adopt a gauche relationship with respect to the adjacent C-C bonds. More importantly, the highly electronegative fluorine atoms can engage in hyperconjugative interactions. The axial C-F bond can act as an acceptor for electron density from the axial C-H bonds at C1 and C5, a stabilizing n→σ* interaction. Conversely, the C-F bond can also influence the adjacent C-C bonds through the inductive effect, slightly shortening them. These stereoelectronic effects can subtly alter the geometry of the cyclohexane ring compared to a non-fluorinated system.

1,3-Diaxial Interactions and A-Values in Difluorocyclohexylamines

The conformational preference of the amino group in this compound is largely determined by the balance of 1,3-diaxial interactions. When the amino group is in the axial position, it experiences steric repulsion from the axial hydrogen atoms at the C3 and C5 positions. The magnitude of this steric strain is quantified by the A-value (conformational free energy) of the substituent. The A-value for an amino (-NH2) group is approximately 1.2-1.6 kcal/mol.

In the case of this compound, when the amino group is axial, it interacts with the axial fluorine atom at C3 and the axial hydrogen at C5. The A-value for a single fluorine atom is relatively small, around 0.25 kcal/mol. However, the interaction between the axial amino group and the axial fluorine atom is a key determinant of the conformational equilibrium. The equatorial conformer, with the amino group in the equatorial position, is generally favored to minimize these steric clashes.

| Substituent | A-Value (kcal/mol) |

| -NH2 | ~1.2-1.6 |

| -F | ~0.25 |

Experimental Techniques for Conformational Elucidation

The precise determination of the conformational equilibrium and the three-dimensional structure of this compound relies on a combination of advanced experimental techniques.

Spectroscopic Methods (e.g., NMR Spectroscopy, UV Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of fluorinated cyclohexanes. ¹H NMR can provide information on the axial or equatorial orientation of protons through the analysis of coupling constants (J-values). For instance, a large coupling constant between adjacent axial protons (Jaa) is typically observed. In this compound, the coupling constants of the proton at C1 would be indicative of its orientation.

While UV spectroscopy is less commonly used for conformational analysis of saturated systems, it can sometimes provide complementary information if the molecule contains a suitable chromophore or if derivatization introduces one.

X-ray Crystallography of Derivatives (if available)

X-ray crystallography provides the most definitive and unambiguous determination of the solid-state conformation of a molecule. While obtaining suitable crystals of this compound itself might be challenging, the preparation of a crystalline derivative, such as a salt (e.g., hydrochloride) or an amide, can facilitate X-ray analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the preferred conformation in the solid state. This data would be invaluable for validating and refining the conformational models derived from spectroscopic and computational methods. To date, no public crystal structure of this compound or its simple derivatives appears to be available in open-access crystallographic databases.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to investigate the geometries, energies, and dynamic behavior of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are essential for understanding the influence of the gem-difluoro group and the amine substituent on the cyclohexane ring's conformation.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of a molecule. nih.gov These methods use classical physics-based force fields to calculate the potential energy of a system as a function of its atomic coordinates. rsc.org Force fields are parameterized based on experimental data and high-level quantum mechanical calculations to reproduce molecular geometries, conformational energies, and vibrational frequencies. nih.gov

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. researchgate.net This allows for the exploration of the conformational space at a given temperature and can reveal the dynamic equilibria between different conformers. An MD simulation of this compound would show the chair-flipping process and the time spent in each conformational state, providing a statistical representation of the conformational populations. The results from such simulations are crucial for understanding how the molecule behaves in a dynamic environment, such as in solution.

Illustrative Data from Molecular Mechanics Calculations

| Conformer | Steric Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Key Non-bonded Interactions |

| Equatorial-Amine (Chair) | 0.00 (Reference) | -55.2° | Gauche interactions involving the amine group |

| Axial-Amine (Chair) | 1.85 | -54.8° | 1,3-diaxial interactions with hydrogens |

| Twist-Boat | 5.50 | 30.5° | Flagpole and eclipsing interactions |

This table is for illustrative purposes and represents typical relative energies and geometric parameters that would be obtained from molecular mechanics calculations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, the conformational energies of a molecule. mdpi.commdpi.com These methods solve the Schrödinger equation approximately to determine the electron distribution and energy of a molecule. mdpi.com For fluorinated compounds, where electronic effects like hyperconjugation and dipole-dipole interactions are significant, quantum chemical calculations are indispensable. acs.orgresearchgate.netnih.gov

In the case of this compound, DFT calculations can be used to optimize the geometries of the various conformers and calculate their relative energies with high accuracy. nih.gov The choice of the functional and basis set is critical for obtaining reliable results, especially for systems containing fluorine. frontiersin.org These calculations can elucidate the subtle interplay between the steric bulk of the substituents and the electronic effects, such as the gauche effect often observed in fluorinated alkanes. acs.orgresearchgate.net

The calculated energy differences between the conformers can be used to determine the equilibrium populations at a given temperature using the Boltzmann distribution. This provides a quantitative measure of the conformational preferences of the molecule. For example, a detailed DFT study would likely show a preference for the chair conformation with the amine group in the equatorial position to minimize steric strain. However, the gem-difluoro group at the 3-position introduces interesting electronic effects that could slightly alter the typical A-values used for predicting conformational equilibria in monosubstituted cyclohexanes.

Illustrative Data from Quantum Chemical Calculations

The following table illustrates the kind of data that would be generated from quantum chemical calculations (e.g., DFT B3LYP/6-31G*) for the conformers of this compound.

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Equatorial-Amine (Chair) | 0.00 | 0.00 | 2.15 |

| Axial-Amine (Chair) | 1.98 | 2.05 | 2.89 |

This table is for illustrative purposes and represents typical relative energies and properties that would be obtained from quantum chemical calculations. The values demonstrate the expected higher energy of the axial conformer due to steric hindrance.

Computational and Theoretical Studies of 1s 3,3 Difluorocyclohexan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of fluorinated organic compounds. Its balance of accuracy and computational cost makes it well-suited for studying molecules of the size and complexity of (1S)-3,3-Difluorocyclohexan-1-amine.

DFT calculations offer a detailed picture of the electronic structure and bonding within this compound. The introduction of two fluorine atoms at the C3 position significantly alters the electron distribution throughout the cyclohexyl ring. The high electronegativity of fluorine leads to a notable polarization of the C-F bonds, creating a localized region of electron deficiency on the carbon atom and electron richness on the fluorine atoms. This, in turn, influences the lengths and strengths of adjacent C-C bonds. For instance, studies on similar gem-difluorinated cyclic systems have shown a shortening of the C-C bonds adjacent to the fluorinated carbon. researchgate.net Furthermore, natural bond orbital (NBO) analysis, a common DFT-based technique, can quantify the hyperconjugative interactions between the C-F antibonding orbitals and adjacent C-C or C-H bonding orbitals, providing a deeper understanding of the electronic stabilization and conformational preferences of the molecule.

| Interaction Type | Description | Implication for this compound |

| Inductive Effect | Withdrawal of electron density by the highly electronegative fluorine atoms. | Creates a significant dipole moment and alters the acidity/basicity of nearby functional groups. |

| Hyperconjugation | Interaction of filled bonding orbitals with adjacent empty antibonding orbitals. | Can influence bond lengths, angles, and the overall stability of different conformations. |

| Steric Effects | The spatial arrangement of the fluorine atoms. | Affects the preferred chair conformation of the cyclohexane (B81311) ring and the accessibility of the amine group. |

A key application of DFT is the exploration of potential reaction pathways involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the feasibility and selectivity of a given reaction. For example, in reactions where the amine group acts as a nucleophile, DFT can be used to model the approach to an electrophile and determine the activation energy barrier. These calculations can reveal how the electronic and steric influence of the gem-difluoro group affects the nucleophilicity of the amine and the stability of the transition state. The characterization of transition states, including their geometry and vibrational frequencies, provides definitive evidence for a proposed reaction mechanism.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucalgary.cayoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucalgary.cayoutube.comyoutube.com

For this compound, the HOMO is typically localized on the nitrogen atom of the amine group, consistent with its basic and nucleophilic character. youtube.com However, the energy of the HOMO is modulated by the electron-withdrawing difluoro group. DFT calculations can precisely determine the energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Orbital | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital. ucalgary.ca | Localized on the amine group, indicating its role as the primary site for nucleophilic attack. The energy of the HOMO influences the molecule's basicity and nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital. ucalgary.ca | The energy and location of the LUMO determine the molecule's susceptibility to electrophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of chemical reactivity and stability. researchgate.net The gem-difluoro group will influence this gap. |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.denih.gov This is particularly useful for understanding non-covalent interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, an MESP map would show a region of negative electrostatic potential (typically colored red or yellow) around the lone pair of the nitrogen atom, confirming its role as a hydrogen bond acceptor and a site for protonation. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (colored blue), making them hydrogen bond donors. researchgate.netproteopedia.org The fluorine atoms would also show negative potential, while the adjacent carbon atom (C3) would be relatively electron-deficient. These maps are invaluable for predicting how the molecule will interact with other molecules, including biological targets. researchgate.netproteopedia.org

Quantum Chemical Modeling of Fluorine's Impact on Molecular Properties

Quantum chemical methods, including DFT and higher-level ab initio calculations, are instrumental in dissecting the specific effects of the gem-difluoro group on the molecular properties of the cyclohexylamine (B46788) scaffold. researchgate.net The introduction of fluorine can lead to profound changes in:

Conformational Preference: The bulky and electronegative fluorine atoms can influence the equilibrium between different chair conformations of the cyclohexane ring. Computational modeling can accurately predict the relative energies of these conformers.

Basicity (pKa): The electron-withdrawing nature of the difluoro group is expected to decrease the basicity of the amine group by reducing the electron density on the nitrogen atom. Quantum chemical calculations can provide a quantitative estimate of this effect on the molecule's pKa value.

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can have significant implications for its pharmacokinetic properties. While challenging to compute directly, theoretical models can provide insights into the factors governing this property.

Advanced Computational Techniques for Stereoselectivity Prediction

The synthesis of this compound involves the creation of a specific stereoisomer. Advanced computational techniques play a crucial role in predicting and understanding the stereoselectivity of the reactions used to prepare this compound. nih.gov By modeling the transition states of the reactions that lead to different stereoisomers, chemists can determine which pathway is energetically favored. These calculations can take into account the subtle steric and electronic interactions that govern the facial selectivity of a reaction, providing a rational basis for the observed stereochemical outcome. This predictive power is invaluable for the development of efficient and highly selective synthetic routes. nih.gov

Advanced Applications of 1s 3,3 Difluorocyclohexan 1 Amine As a Chiral Building Block

Role in Stereoselective Organic Synthesis

The fixed stereochemistry of (1S)-3,3-Difluorocyclohexan-1-amine makes it an ideal starting material for the synthesis of enantiomerically pure molecules. The gem-difluoro group at the 3-position introduces a conformational bias in the cyclohexane (B81311) ring, which can be exploited to control the stereochemical outcome of subsequent reactions.

Preparation of Enantiomerically Pure Fluorinated Derivatives

The primary utility of this compound in stereoselective synthesis is as a chiral scaffold to generate more complex, enantiomerically pure fluorinated derivatives. A key application is in the synthesis of potent and selective enzyme inhibitors. For instance, this chiral amine is a crucial building block in the synthesis of advanced Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical component in the signaling pathways of the innate immune system, making it a significant target for autoimmune diseases and certain cancers. google.comnih.govnih.gov

In the synthesis of these inhibitors, the (1S)-amine is typically coupled with a heterocyclic core, such as a pyrazolopyrimidine, to form a key amide bond. The chirality of the starting amine is preserved throughout the synthetic sequence, ensuring the final product is a single enantiomer. This is critical as the biological activity of such inhibitors is often highly dependent on the stereochemistry at this position.

Design and Synthesis of Complex Chiral Architectures

Beyond its use in generating derivatives with a single chiral center, this compound serves as a foundational element in the construction of intricate chiral architectures. google.com Its inherent chirality and the conformational constraints imposed by the difluoro group guide the stereoselective formation of new stereocenters.

Scaffold Design in Medicinal Chemistry Research

The 3,3-difluorocyclohexylamino moiety is an attractive scaffold in medicinal chemistry due to the unique properties conferred by the gem-difluoro substitution. This group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Incorporation into Novel Molecular Scaffolds for Biological Investigations

This compound has been incorporated into novel molecular scaffolds to probe biological systems and develop new therapeutic agents. Its use in the design of IRAK4 inhibitors is a prime example. google.com These inhibitors are being investigated for the treatment of a range of inflammatory and autoimmune conditions, including rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. nih.gov

The general structure of these inhibitors often features a central heterocyclic core that binds to the hinge region of the kinase, with the (1S)-3,3-difluorocyclohexyl group projecting into a solvent-exposed region or a specific sub-pocket of the active site. The data below illustrates the activity of representative compounds incorporating this scaffold.

| Compound ID | Target | Assay | Activity (IC50) |

| Example A-1 | IRAK4 | Biochemical | < 10 nM |

| Example B-2 | RORγt | Binding | < 50 nM |

This table contains representative data and does not refer to specific marketed drugs.

Design of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

The gem-difluoro group on the cyclohexane ring of this compound serves to conformationally restrict the ring. This pre-organization of the molecular shape can be advantageous for binding to a biological target, as it reduces the entropic penalty upon binding. Medicinal chemists leverage this feature to design conformationally restricted analogues for detailed structure-activity relationship (SAR) studies. nih.govnih.gov

By comparing the activity of analogues with and without the fluorine atoms, or with different stereochemistries, researchers can elucidate the optimal conformation for biological activity. For instance, in the development of IRAK4 inhibitors, the "all-syn" stereochemistry, which includes the (1S)-amino configuration, was found to be slightly preferred for potency. nih.gov This level of stereochemical insight is invaluable for optimizing lead compounds.

The following table presents a hypothetical SAR study to illustrate the impact of the difluorocyclohexyl moiety on inhibitor potency.

| Analogue | R Group | Target | Potency (IC50) |

| 1a | Cyclohexyl | IRAK4 | 100 nM |

| 1b | (1S)-3,3-Difluorocyclohexyl | IRAK4 | 15 nM |

| 1c | (1R)-3,3-Difluorocyclohexyl | IRAK4 | 85 nM |

This table is for illustrative purposes to demonstrate SAR principles.

Influence of Fluorine on Molecular Recognition and Ligand-Target Interactions (Theoretical and Research Aspects)

The two fluorine atoms in this compound have a profound influence on molecular recognition and ligand-target interactions. mdpi.com The high electronegativity of fluorine can lead to the formation of favorable non-covalent interactions, such as hydrogen bonds with backbone amides or side-chain hydroxyl groups in the protein target. Furthermore, the C-F bond can participate in orthogonal multipolar interactions with carbonyl groups or aromatic rings.

Development of Fluorinated Analogs for Chemical Probe Development

This compound serves as a critical starting material in the synthesis of sophisticated molecular tools known as chemical probes. The strategic incorporation of fluorine atoms or fluorinated groups into organic molecules can modulate their physical and chemical properties, such as stability and lipophilicity, with minimal steric impact. sigmaaldrich.com This makes the difluorocyclohexylamine scaffold particularly valuable for creating analogs designed to investigate biological systems.

The development of these probes leverages the unique characteristics imparted by the gem-difluoro group. This functional group can influence the conformation of the cyclohexane ring and alter the basicity (pKa) of the amine, which in turn affects interactions with biological targets like enzymes and receptors. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the resulting probe molecules. molecularcloud.org This increased stability is a desirable feature, as it can prolong the probe's half-life during experiments, allowing for more reliable data collection. youtube.com

Researchers synthesize fluorinated analogs from building blocks like this compound to fine-tune binding affinity and selectivity for specific proteins. molecularcloud.org By modifying the structure, scientists can develop probes that interact with a target in a highly specific manner, which is essential for accurately studying its function and role in cellular pathways.

Table 1: Research Findings on Fluorinated Building Blocks

| Application Area | Key Research Finding | Compound Class/Example | Reference |

| Chemical Probes | Strategic fluorination enhances metabolic stability and modulates physicochemical properties for improved target interaction. | Fluorinated Amines | molecularcloud.org |

| Materials Science | Introduction of fluorine leads to materials with higher thermal stability and chemical resistance. | Polytetrafluoroethylene (PTFE) | sigmaaldrich.comyoutube.com |

| Agrochemicals | Fluorinated analogs can show improved efficacy and selectivity, reducing off-target effects. | Flupoxam, Trifluralin | sigmaaldrich.comyoutube.com |

| Pharmaceuticals | The C-F bond often blocks metabolic degradation pathways, prolonging a drug's therapeutic action. | Fluoxetine, Atorvastatin | molecularcloud.orgyoutube.com |

Applications in Materials Science Research

While direct applications of this compound in materials science are not extensively documented, the broader class of fluorinated building blocks is of significant interest in this field. sigmaaldrich.com The inclusion of fluorine in molecular structures is a well-established strategy for creating advanced materials with unique and desirable properties. youtube.com

Fluorinated compounds are known to exhibit high thermal stability and chemical resistance compared to their non-fluorinated counterparts. sigmaaldrich.com This makes them valuable components in the development of specialty polymers and coatings. For instance, polytetrafluoroethylene (PTFE), widely known as Teflon, is a prominent example of a fluorinated polymer prized for its non-stick properties and durability. sigmaaldrich.comyoutube.com The principles underlying these characteristics suggest that chiral fluorinated building blocks like this compound could be incorporated into novel polymers or materials to impart specific properties. The chirality of the molecule could lead to materials with unique optical or electronic functions, an area of growing research interest. chiralpedia.com

Emerging Areas and Future Research Directions

The future of chiral fluorinated building blocks like this compound is expanding into several innovative areas. The unique combination of chirality and fluorine chemistry opens pathways for the development of next-generation materials and molecules with highly specialized functions. chiralpedia.com

Emerging applications are anticipated in advanced materials science, particularly in the creation of chiral sensors, and electronic and photonic devices. chiralpedia.com The defined three-dimensional structure of chiral molecules can be used to manipulate light and electronic signals in novel ways. Furthermore, there is significant potential in the field of agrochemicals, where the development of more selective, enantiopure pesticides and herbicides could reduce environmental impact by targeting specific pests or weeds while minimizing harm to other organisms. chiralpedia.com

Future research will likely focus on harnessing the distinct properties of such building blocks to create complex molecules for personalized medicine and to explore new synthetic methodologies that allow for more efficient and selective fluorination reactions. chiralpedia.com The continued exploration of fluorinated chiral compounds is a key frontier in chemical innovation.

Q & A

What are the primary synthetic routes for enantioselective preparation of (1S)-3,3-Difluorocyclohexan-1-amine, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves chiral resolution or asymmetric fluorination . A common approach is the deoxofluorination of cyclohexanone precursors using reagents like DAST (diethylaminosulfur trifluoride), followed by enzymatic or chemical resolution to isolate the (1S)-enantiomer . Reaction conditions such as temperature (-78°C to 25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., chiral palladium complexes) critically impact enantiomeric excess (ee). For example, low temperatures favor kinetic control, reducing racemization .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or purity thresholds . To address this:

- Conduct dose-response curves under standardized conditions.

- Validate compound purity via HPLC with chiral columns (≥99% ee) and 19F NMR to confirm fluorination patterns .

- Use orthogonal assays (e.g., SPR, ITC) to corroborate binding affinities .

What are the challenges in characterizing the basicity of this compound compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect reduces amine basicity (pKa ~8.5 vs. ~10.5 for cyclohexanamine). Challenges include:

- Solvent interference : Use non-aqueous potentiometric titration (e.g., in acetonitrile) with a glass electrode calibrated with HClO4.

- Competing equilibria : Account for trace water via Karl Fischer titration .

How can researchers optimize regioselectivity when functionalizing this compound for drug discovery?

Regioselective modifications (e.g., N-alkylation vs. C-H activation) depend on:

- Protecting groups : Boc protection of the amine directs reactivity to the cyclohexane ring.

- Catalysts : Pd-catalyzed C-H activation at equatorial positions (lower steric hindrance) .

- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at nitrogen .

What analytical techniques are most effective for quantifying trace impurities in this compound batches?

- LC-MS/MS (ESI+ mode) with a C18 column to detect fluorinated byproducts (e.g., over-fluorinated isomers).

- Chiral GC (β-cyclodextrin stationary phase) for enantiopurity assessment.

- 19F NMR (470 MHz) to identify diastereomeric impurities (δ -180 to -220 ppm) .

How does the fluorination pattern of this compound influence its pharmacokinetic properties in preclinical models?

The 3,3-difluoro motif enhances:

- Metabolic stability : Fluorine resists CYP450 oxidation (t1/2 increased by ~40% in rat liver microsomes vs. non-fluorinated analogs).

- Membrane permeability : LogP ~1.8 (vs. ~2.5 for cyclohexanamine) balances hydrophobicity and solubility .

Validate via Caco-2 monolayer assays and plasma protein binding studies (equilibrium dialysis) .

What strategies mitigate racemization during storage of this compound?

- Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.

- Avoid acidic conditions; use stabilizing agents like ascorbic acid (0.1% w/v) in aqueous buffers .

- Monitor ee monthly via chiral HPLC .

How can researchers validate the role of this compound in enzyme inhibition mechanisms?

Employ kinetic isotope effect (KIE) studies with deuterated substrates and X-ray crystallography of enzyme-inhibitor complexes (e.g., PDB deposition). Compare with non-fluorinated analogs to isolate fluorine-specific effects (e.g., H-bonding vs. steric blocking) .

What are the limitations of using this compound in in vivo neuropharmacology studies?

Key limitations include:

- Blood-brain barrier (BBB) penetration : Despite moderate LogP, efflux pumps (P-gp) may limit CNS exposure. Test with P-gp knockout murine models .

- Off-target activity : Screen against aminergic GPCRs (e.g., 5-HT2A, α1-adrenergic) via radioligand binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.